

A Comparative Guide to the Single-Crystal X-ray Diffraction Analysis of Congressane

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Compound of Interest

Compound Name: Congressane

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the single-crystal X-ray diffraction analysis of **congressane** (also known as diamantane) with other diamondoid cage structures, specifically adamantane and hexamethylenetetramine. The objective is to offer a comprehensive resource with supporting experimental data for researchers in crystallography, materials science, and drug development.

Performance Comparison of Diamondoid Structures

The crystallographic parameters of **congressane**, adamantane, and hexamethylenetetramine, as determined by single-crystal X-ray diffraction, are summarized below. These diamondoids, while structurally related, exhibit distinct crystal packing and symmetry.

Parameter	Congressane (Diamantane)	Adamantane	Hexamethylenetetramine
Chemical Formula	C ₁₄ H ₂₀	C ₁₀ H ₁₆	C ₆ H ₁₂ N ₄
Crystal System	Cubic	Cubic	Cubic
Space Group	Pa3	Fm3m	I-43m
Unit Cell Dimension (a)	9.71 Å	9.426 ± 0.008 Å	7.021 Å
Molecules per Unit Cell (Z)	4	4	2

Experimental Protocols

The determination of the crystal structures for these compounds follows a standardized workflow for single-crystal X-ray diffraction of small organic molecules.

Crystal Growth and Selection

High-quality single crystals are paramount for successful X-ray diffraction analysis. For the analyzed diamondoids, single crystals are typically grown from solution by slow evaporation. Suitable solvents include ethanol or toluene. The ideal crystal for analysis should be clear, well-formed, and typically between 0.1 and 0.3 mm in all dimensions. The selected crystal is then mounted on a goniometer head using a cryo-loop or a glass fiber with a minimal amount of adhesive.

Data Collection

The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo K α or Cu K α radiation) and a detector. The crystal is cooled to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations and potential radiation damage. A series of diffraction images are collected as the crystal is rotated through a range of angles. Each image captures the diffraction pattern from a specific crystal orientation.

Data Processing

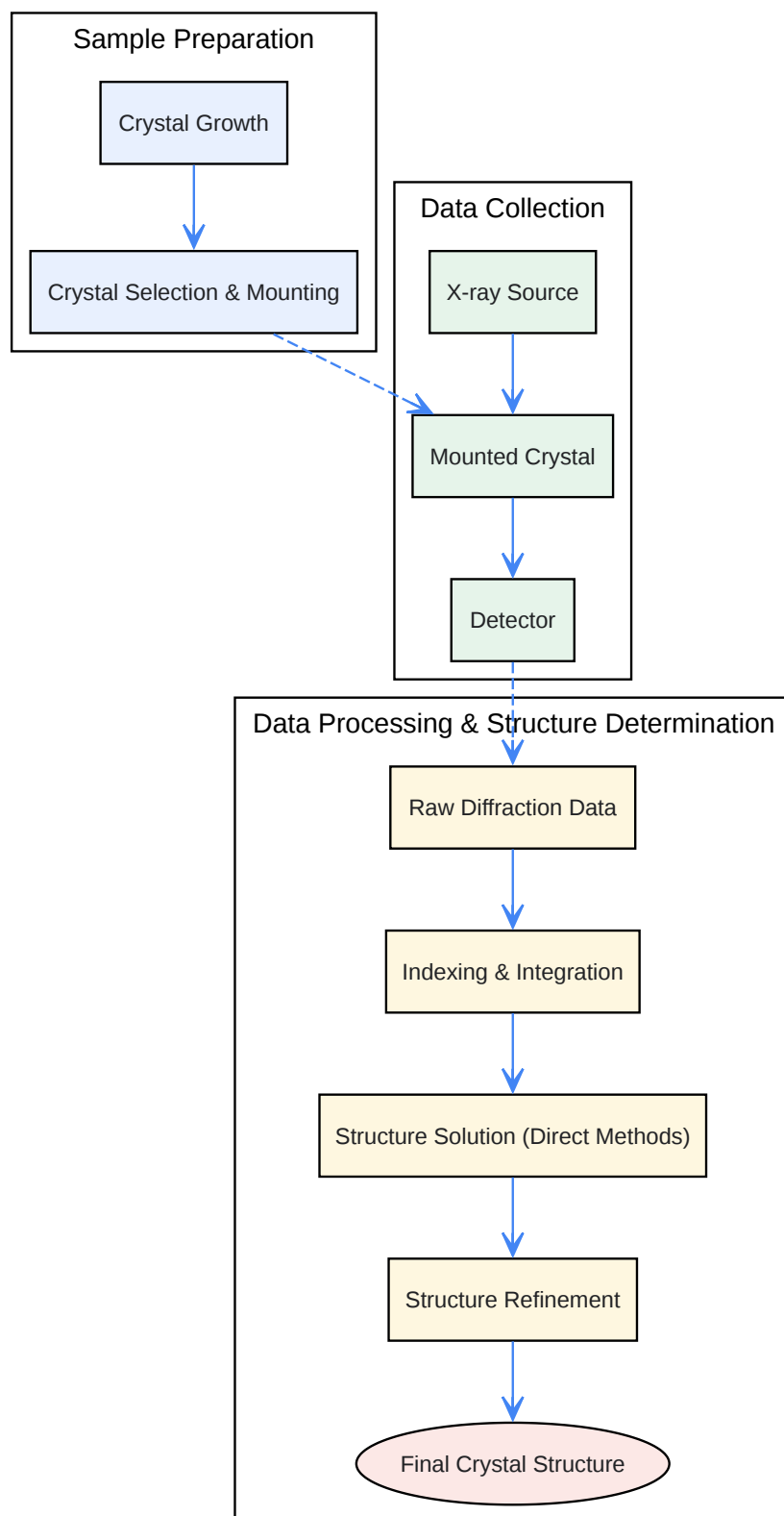
The raw diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections. This process involves indexing the diffraction spots, integrating their intensities, and applying various corrections for factors such as absorption and polarization.

Structure Solution and Refinement

The processed data is used to solve the crystal structure. For small molecules like diamondoids, direct methods are typically employed to determine the initial phases of the structure factors. This initial model is then refined using least-squares methods, where the atomic positions and displacement parameters are adjusted to best fit the experimental diffraction data. The final refined structure provides precise information on bond lengths, bond angles, and intermolecular interactions.

Visualizing the Experimental Workflow

The following diagram illustrates the key stages in single-crystal X-ray diffraction analysis.



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Experimental workflow for single-crystal X-ray diffraction.

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